![molecular formula C13H19N3O2 B2662582 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one CAS No. 1341025-29-3](/img/structure/B2662582.png)
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
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Overview
Description
The compound “1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized through various methods. One common method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement . The synthesis of oxadiazole derivatives often involves the use of amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary based on the substituents present in the oxadiazole ring. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary based on their specific structure. In general, these compounds show an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Scientific Research Applications
Synthesis and Biological Prediction
The synthesis of bicyclic systems incorporating the 1,2,4-oxadiazole ring, such as 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation method. These compounds, confirmed through IR, 1H NMR, and liquid chromato-mass spectrometry, are subject to predictions of biological activity using software like PASS. Such predictions play a crucial role in identifying potential therapeutic applications before empirical testing (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Anticancer Potential
1,2,4-Oxadiazole derivatives, including those with pyrrolidine rings, exhibit strong antimicrobial activities. Their structure-activity relationship has been explored, indicating the importance of specific substituents for their bioactivity. This suggests potential applications in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
In the realm of cancer research, 3-aryl-5-aryl-1,2,4-oxadiazoles have shown promise as apoptosis inducers and potential anticancer agents. These compounds, through high-throughput screening, have demonstrated activity against several cancer cell lines, including breast and colorectal cancers. Notably, the identification of their molecular targets, such as TIP47, provides insight into their mechanism of action and underscores their therapeutic potential (Zhang et al., 2005).
Mechanism of Action
The mechanism of action of oxadiazole derivatives can vary depending on their specific structure and the biological target they interact with. Oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-12-7-4-8-16(12)9-11-14-13(18-15-11)10-5-2-1-3-6-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJWRQQZWMLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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